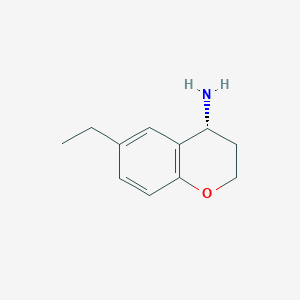

(R)-6-Ethylchroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 |

InChI Key |

IEPIMUROQDSURV-SNVBAGLBSA-N |

Isomeric SMILES |

CCC1=CC2=C(C=C1)OCC[C@H]2N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2N |

Origin of Product |

United States |

Synthetic Methodologies for R 6 Ethylchroman 4 Amine

Retrosynthetic Analysis and Strategic Disconnections for Chroman-4-amine (B2768764) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. solubilityofthings.comic.ac.uk For the chroman-4-amine core, several strategic disconnections can be envisioned. A primary disconnection breaks the C4-N bond, suggesting a late-stage introduction of the amine functionality. This leads back to a 6-ethylchroman-4-one (B2798518) precursor. This ketone can be synthesized via an intramolecular oxa-Michael addition, which in turn points to a 2'-hydroxyacetophenone (B8834) derivative and an appropriate aldehyde as starting materials. nih.govgu.se

Another key retrosynthetic strategy involves the disconnection of the ether bond in the chroman ring. This approach, however, is less common for this specific target but represents a valid synthetic design principle. Functional group interconversions (FGIs) are also crucial, for example, converting an alcohol at the C4 position to the desired amine. solubilityofthings.comic.ac.uk

Enantioselective Synthesis Approaches to (R)-6-Ethylchroman-4-amine

Achieving the desired (R)-configuration at the C4 position requires a stereocontrolled synthetic method. wikipedia.org Several enantioselective strategies have been developed for the synthesis of chiral chroman-4-amines.

Asymmetric Catalytic Strategies for C-N Bond Formation

The direct asymmetric formation of the C-N bond is a highly efficient approach. snnu.edu.cn This can be achieved through the asymmetric hydrogenation of a corresponding enamine or the reductive amination of 6-ethylchroman-4-one using a chiral catalyst. consensus.appacs.org Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven effective in the asymmetric hydrogenation of imines and related nitrogen-containing unsaturated compounds. nih.gov Copper-catalyzed reactions have also been explored for asymmetric C-N bond formation. frontiersin.orgrsc.org For instance, a highly enantioselective CBS reduction of a substituted chroman-4-one can yield the (S)-chroman-4-ol, which can then be converted to the (R)-chroman-4-amine via an azide (B81097) inversion and subsequent reduction. researchgate.net

Chiral Auxiliary-Mediated Synthesis of the Chroman-4-amine Skeleton

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to the nitrogen of an imine derived from 6-ethylchroman-4-one. For example, tert-butanesulfinamide has been successfully used as a chiral auxiliary. wikipedia.org The addition of a nucleophile to the resulting sulfinylimine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched amine. researchgate.net

| Auxiliary | Key Features |

| Evans Oxazolidinones | Used in asymmetric aldol (B89426) and alkylation reactions to set stereocenters. wikipedia.org |

| Camphorsultam | Effective in a variety of asymmetric transformations. |

| Pseudoephedrine | Can be used as a chiral auxiliary for asymmetric alkylations. |

| tert-Butanesulfinamide | Forms chiral sulfinylimines which undergo diastereoselective nucleophilic addition. wikipedia.org |

Substrate-Controlled Diastereoselective Synthesis Followed by Kinetic Resolution

This strategy involves creating a diastereomeric mixture of the target compound and then selectively reacting one diastereomer, leaving the other enriched. Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. mdpi.comethz.ch For chroman-4-amines, this can be achieved by enzymatic acylation or through catalytic asymmetric hydrogenation where one enantiomer reacts significantly faster than the other. chemrxiv.orgchinesechemsoc.org For example, lipase-catalyzed acylation can resolve racemic alcohols, which are precursors to the amines. chemrxiv.org Similarly, iridium catalysts with chiral ligands have been used for the kinetic resolution of racemic 4-substituted chroman-2-ones via asymmetric hydrogenation. chinesechemsoc.org

Biocatalytic and Chemoenzymatic Transformations for Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. diva-portal.orgnih.gov Transaminases (TAs) are particularly useful for the synthesis of chiral amines from ketones. diva-portal.orgmdpi.com A chemoenzymatic approach might involve the chemical synthesis of a racemic precursor, followed by an enzymatic resolution to obtain the desired enantiomer. researchgate.netumich.eduresearchgate.net For example, a lipase (B570770) could be used for the kinetic resolution of a racemic chroman-4-ol, a precursor to the amine. researchgate.net Engineered enzymes are also being developed to catalyze specific amination reactions. nih.gov

| Enzyme Class | Transformation |

| Lipases | Kinetic resolution of racemic alcohols or amines via acylation. chemrxiv.orgresearchgate.net |

| Transaminases (TAs) | Asymmetric reductive amination of ketones to chiral amines. diva-portal.orgmdpi.com |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to amines. mdpi.com |

| Nitrene Transferases | C-H amination of esters to form α-amino esters. nih.gov |

Synthesis of Racemic 6-Ethylchroman-4-amine (B12115243) Precursors

The synthesis of the racemic form of 6-ethylchroman-4-amine is a necessary first step for resolution strategies. The key precursor is 6-ethylchroman-4-one. This ketone can be prepared through a base-promoted crossed aldol condensation between 2'-hydroxy-5'-ethylacetophenone and a suitable aldehyde, followed by an intramolecular oxa-Michael addition. nih.govgu.seacs.org The resulting 6-ethylchroman-4-one can then be converted to the racemic amine through several methods, such as reductive amination or by converting the ketone to an oxime followed by reduction.

Post-Synthetic Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. googleapis.com For a racemic base like 6-ethylchroman-4-amine, this is most commonly achieved by converting the enantiomers into a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated by conventional methods. google.com

Diastereomeric Salt Formation and Crystallization

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. googleapis.combldpharm.com This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. googleapis.com The resulting products are two diastereomeric salts—(R)-amine·(R)-acid and (S)-amine·(R)-acid, for example—which possess different solubilities. google.comrsc.org This difference allows for their separation by fractional crystallization. google.com

For chroman-based amines, derivatives of tartaric acid are particularly suitable and cost-effective resolving agents. google.com For instance, the resolution of the structurally similar (R)-6-fluorospirochroman-2,1'-cyclobutan-4-amine has been successfully achieved using D-tartaric acid. googleapis.com The process for resolving racemic 6-ethylchroman-4-amine would involve the following steps:

Salt Formation : The racemic amine is dissolved in a suitable solvent, such as methanol (B129727) or aqueous hydrochloric acid, and treated with an enantiomerically pure form of a chiral acid, for example, D-(-)-tartaric acid. google.combldpharm.com

Crystallization : The solution is allowed to cool or stand, often with stirring, for a period to allow the less soluble diastereomeric salt—in this case, the salt of this compound with D-tartaric acid—to crystallize out of the solution. google.comrsc.org The efficiency of the crystallization can depend on the solvent, temperature, and time. google.comrsc.org

Isolation : The crystallized diastereomeric salt is isolated by filtration. rsc.org

Liberation of the Free Amine : The purified salt is then treated with a base, such as sodium hydroxide, to neutralize the chiral acid and liberate the enantiomerically pure this compound. google.com

The choice of resolving agent is critical and often requires screening several candidates to find the one that provides the best separation.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Common Applications |

|---|---|---|

| (+)-Tartaric Acid | Acid | Resolution of racemic bases through diastereomeric salt formation. fluorochem.co.uk |

| (-)-Tartaric Acid | Acid | Resolution of racemic bases, often providing the opposite enantiomer compared to its (+) counterpart. google.com |

| (+)-Camphor-10-sulfonic acid | Acid | A strong acid used for resolving basic compounds. googleapis.com |

| (-)-Mandelic Acid | Acid | Used for resolving a variety of chiral amines and alcohols. |

Chiral Chromatographic Separation on Analytical and Preparative Scales

Chiral chromatography is a powerful technique for the separation of enantiomers on both analytical and preparative scales. bldpharm.comgoogle.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation.

Analytical Scale: On an analytical scale, chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (e.e.) of a sample. A small amount of the mixture is injected onto a chiral column, and the separated enantiomers are detected, typically by UV absorbance. The relative areas of the two peaks in the resulting chromatogram correspond to the ratio of the enantiomers in the mixture. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and are effective for separating a broad range of chiral compounds, including amines. bldpharm.com The mobile phase is typically a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).

Preparative Scale: For isolating larger quantities of a pure enantiomer, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is employed. google.com The principle is the same as in analytical chromatography, but larger columns and higher flow rates are used to process more material. warwick.ac.uk SFC is often preferred for preparative scale as it can be faster and uses carbon dioxide as the main mobile phase component, which is easily removed from the product fractions, reducing solvent waste and simplifying product isolation. google.com After separation, the fraction containing the desired (R)-enantiomer is collected.

Table 2: Examples of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Common Trade Names | Typical Applications |

|---|---|---|

| Polysaccharide Derivatives (Cellulose/Amylose) | Chiralcel® (OD, OJ), Chiralpak® (AD, AS) | Broad applicability for a wide range of chiral compounds, including amines, acids, and neutral molecules. bldpharm.com |

| Pirkle-type (Brush-type) | Whelk-O®, Regis-H®, α-Burke 2® | Based on π-acid/π-base interactions; effective for aromatic compounds, including amides and esters. |

| Macrocyclic Glycopeptides | Chirobiotic® (V, T, TAG) | Useful for separating amino acids and other amphiprotic molecules. |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound involves maximizing the chemical yield of the desired product while ensuring high enantiomeric purity and minimizing waste. This optimization focuses on both the initial reductive amination step to form the racemic amine and the subsequent chiral resolution.

For the reductive amination of 6-ethylchroman-4-one, several parameters can be adjusted to improve the yield and minimize the formation of byproducts, such as the corresponding alcohol from over-reduction of the ketone. Key parameters include:

Reducing Agent : While reagents like NaBH(OAc)₃ are highly selective, their cost and reactivity must be considered. harvard.edu Alternatives like NaBH₃CN or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) offer different reactivity profiles and cost implications. google.comharvard.edu

Solvent and pH : The choice of solvent (e.g., methanol, ethanol, THF) can influence reaction rates and solubility. bldpharm.com The pH must be controlled, as the key imine formation step is often acid-catalyzed, but a pH that is too low can deactivate the amine nucleophile. harvard.edu

Temperature and Reaction Time : Higher temperatures can increase the reaction rate but may also lead to more side products. The optimal balance between reaction time and temperature needs to be determined experimentally to achieve complete conversion without significant degradation. bldpharm.com

Stoichiometry : The molar ratios of the amine source and reducing agent relative to the ketone are critical for driving the reaction to completion and achieving high selectivity. bldpharm.com

For the chiral resolution step, optimization aims to maximize the recovery of the desired (R)-enantiomer with the highest possible enantiomeric excess. Factors to optimize include:

Choice of Resolving Agent and Solvent : As mentioned, screening different chiral acids and crystallization solvents is crucial to find a combination that results in diastereomeric salts with a large difference in solubility. bldpharm.com

Molar Ratio : The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and purity of the crystallized salt. bldpharm.com

Table 3: Parameters for Optimization in Reductive Amination

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Reducing Agent | Affects selectivity (ketone vs. imine reduction) and reaction rate. harvard.edu | Select an agent that efficiently reduces the imine without significant reduction of the starting ketone. |

| Ammonia Source | Type (e.g., NH₄OAc, NH₃ in MeOH) and concentration influence imine formation. harvard.edu | Ensure sufficient concentration to drive imine formation equilibrium. |

| Solvent | Influences reagent solubility and reaction kinetics. bldpharm.com | Find a solvent that dissolves all components and facilitates the reaction. |

| Temperature | Affects the rate of both desired and side reactions. bldpharm.com | Identify the optimal temperature for maximizing yield and minimizing byproducts. |

| pH / Catalyst | Acid catalysts can accelerate imine formation. harvard.edu | Maintain a pH that promotes condensation without deactivating the amine. |

| Reaction Time | Determines the extent of conversion. | Achieve complete consumption of the starting material without product degradation. |

Stereochemical Characterization and Enantiopurity Assessment of R 6 Ethylchroman 4 Amine

Determination of Absolute Configuration for (R)-6-Ethylchroman-4-amine

Establishing the absolute three-dimensional arrangement of atoms, or absolute configuration, is a fundamental step in characterizing a chiral molecule. Several advanced analytical techniques can be employed to unambiguously assign the (R) configuration to 6-ethylchroman-4-amine (B12115243).

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ntu.edu.sgphotophysics.com Since enantiomers interact differently with polarized light, they produce mirror-image CD spectra. photophysics.com For this compound, the chromophore is the substituted benzene (B151609) ring within the chroman system. The electronic transitions of this chromophore in a chiral environment give rise to a characteristic CD spectrum.

The absolute configuration can be determined by comparing the experimentally measured CD spectrum with spectra predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). frontiersin.org Alternatively, comparison with the known spectra of structurally analogous compounds can provide an empirical assignment. A positive or negative Cotton effect at a specific wavelength is correlated with a particular stereochemical arrangement. For instance, a hypothetical analysis would yield distinct spectra for the (R) and (S) enantiomers.

Table 1: Illustrative Circular Dichroism Spectral Data

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| This compound | 280 | +1500 |

| 255 | -800 | |

| (S)-6-Ethylchroman-4-amine | 280 | -1500 |

| 255 | +800 | |

| Note: This table contains hypothetical data for illustrative purposes. |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of polarized light by molecular vibrations. wikipedia.org VCD is exceptionally sensitive to the three-dimensional structure of a molecule and provides a detailed conformational fingerprint. wikipedia.orgbruker.com The absolute configuration of this compound can be definitively assigned by comparing its experimental VCD spectrum with the spectrum calculated for the (R) configuration using ab initio or Density Functional Theory (DFT) methods. wikipedia.orgfaccts.de The spectra of the two enantiomers are exact mirror images, making VCD a conclusive method for stereochemical assignment. faccts.de

Table 2: Representative Vibrational Circular Dichroism (VCD) Data

| Vibrational Mode | Frequency (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |

| C-H Stretch | 2960 | +2.5 | -2.5 |

| N-H Bend | 1610 | -1.8 | +1.8 |

| C-O-C Stretch | 1250 | +3.1 | -3.1 |

| Note: This table contains hypothetical data for illustrative purposes. |

X-ray Crystallographic Analysis of Derivatized this compound

X-ray crystallography is considered the definitive method for determining the atomic and molecular structure of a compound, providing unambiguous proof of its absolute configuration. nsf.govwikipedia.org Since obtaining suitable crystals of the amine itself can be challenging, derivatization is often employed. This compound can be reacted with a chiral carboxylic acid of known absolute configuration (e.g., D-tartaric acid) to form a diastereomeric salt. The resulting salt is more likely to crystallize. By solving the crystal structure of this diastereomer, the known configuration of the acid allows for the unequivocal assignment of the configuration of the amine center. taylorandfrancis.com The analysis provides precise bond lengths, angles, and the three-dimensional arrangement of all atoms in the crystal lattice. wikipedia.org

Table 3: Illustrative Crystallographic Data for a Diastereomeric Salt of this compound

| Parameter | Value |

| Chemical Formula | C₂₀H₂₅NO₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.95 |

| b (Å) | 10.40 |

| c (Å) | 13.81 |

| α, β, γ (°) | 90, 90, 90 |

| Final R-value | < 0.05 |

| Note: This table contains hypothetical data for a representative derivative to illustrate the technique. |

Chiral Derivatizing Agent (CDA) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration after converting the enantiomeric amine into a pair of diastereomers. brussels-scientific.com This is achieved by reacting the amine with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. brussels-scientific.commdpi.com The resulting diastereomeric amides will have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. bohrium.com By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons located near the stereocenter and applying the established conformational model of the Mosher's acid amides, the absolute configuration of the original amine can be determined. mdpi.com

Table 4: Illustrative ¹H NMR Data for Diastereomeric Amides

| Proton near Chiral Center | δ for (R)-amine derivative (ppm) | δ for (S)-amine derivative (ppm) | Δδ (δS - δR) |

| H-4 (methine) | 4.85 | 4.95 | +0.10 |

| H-5 (aromatic) | 7.10 | 7.05 | -0.05 |

| H-3 (methylene) | 2.15 | 2.25 | +0.10 |

| Note: This table contains hypothetical data for illustrative purposes using a generic CDA. |

Quantification of Enantiomeric Excess (ee) in this compound Samples

Beyond knowing the absolute configuration, it is crucial to determine the purity of one enantiomer over the other in a given sample. This is expressed as enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds. bohrium.comuma.esnih.gov The technique relies on a chiral stationary phase (CSP) within the HPLC column. The two enantiomers of 6-ethylchroman-4-amine form transient diastereomeric complexes with the CSP, which have different interaction energies. brussels-scientific.com This difference in interaction strength leads to different retention times (t_R) for the (R) and (S) enantiomers, resulting in their separation into two distinct peaks on the chromatogram. brussels-scientific.com The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Table 5: Illustrative Chiral HPLC Data for an Enantioenriched Sample

| Enantiomer | Retention Time (t_R) (min) | Peak Area |

| (S)-6-Ethylchroman-4-amine (minor) | 8.52 | 15,000 |

| This compound (major) | 9.78 | 585,000 |

| Calculated Enantiomeric Excess (% ee) | 95.0% | |

| Note: This table contains hypothetical data for illustrative purposes. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution analytical technique used for the separation of enantiomers from a racemic mixture. For a compound like 6-Ethylchroman-4-amine, which is a primary amine, direct analysis by GC can be challenging due to the polarity of the amine group, which can lead to poor peak shapes and adsorption on the column. Therefore, a crucial preliminary step often involves derivatization. sigmaaldrich.com The primary amine is typically converted into a less polar and more volatile derivative, for instance, by acylation (e.g., with trifluoroacetic anhydride) or silylation. sigmaaldrich.com This process mitigates peak tailing and enhances thermal stability without causing racemization. sigmaaldrich.com

The separation of the derivatized enantiomers is achieved using a chiral stationary phase (CSP). For chiral amines and a wide variety of other compounds, CSPs based on cyclodextrin (B1172386) derivatives are particularly effective. gcms.czchromatographyonline.comwiley.com Cyclodextrins are cyclic oligosaccharides that possess a chiral, hydrophobic internal cavity and a hydrophilic exterior. chromatographyonline.com Chiral recognition occurs through transient diastereomeric interactions between the analyte enantiomers and the CSP, driven by forces such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cyclodextrin cavity. chromatographyonline.comazom.com The differing stability of these diastereomeric complexes for the (R) and (S) enantiomers results in different retention times, allowing for their separation. azom.com

The selection of the specific cyclodextrin derivative (e.g., permethylated, acetylated, or with other functional groups) and the GC conditions (e.g., temperature program, carrier gas flow) are critical for achieving optimal resolution. wiley.com Lowering the analysis temperature generally increases chiral selectivity. sigmaaldrich.com

Below is a table summarizing typical, representative GC conditions that could be adapted for the analysis of a derivatized 6-Ethylchroman-4-amine, based on methods for analogous 1-phenylalkylamines. wiley.com

Table 1: Representative GC Parameters for Chiral Amine Separation

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary with a chiral stationary phase (e.g., a derivative of β-cyclodextrin like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin). wiley.com |

| Analyte Form | N-acylated derivative (e.g., N-trifluoroacetyl). sigmaaldrich.com |

| Oven Temperature | Isothermal or programmed ramp (e.g., 90°C to 190°C). wiley.com |

| Carrier Gas | Hydrogen or Helium. wiley.com |

| Detector | Flame Ionization Detector (FID). wiley.com |

| Injection Mode | Split injection. |

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for enantioselective analysis and purification, often outperforming HPLC in terms of speed and efficiency. chromatographyonline.comeuropeanpharmaceuticalreview.com The technique utilizes a mobile phase composed of a supercritical fluid, almost exclusively carbon dioxide, mixed with a small percentage of a polar organic solvent, known as a modifier (e.g., methanol (B129727), ethanol). chromatographyonline.comafmps.be This combination provides a mobile phase with low viscosity and high diffusivity, allowing for rapid separations at high flow rates without generating excessive backpressure. chromatographyonline.com

For the enantiopurity assessment of basic compounds like this compound, achieving good peak symmetry and resolution requires careful optimization of the mobile phase. The addition of small amounts of acidic or basic additives is a common strategy. afmps.bechromatographyonline.com For primary amines, a combination of a weak acid and a weak base (e.g., trifluoroacetic acid and triethylamine) in the modifier can significantly improve chromatographic performance by minimizing undesirable interactions with the stationary phase. chromatographyonline.com

The cornerstone of chiral SFC is the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives coated or immobilized on a silica support, are widely successful for a vast range of chiral compounds, including amines. europeanpharmaceuticalreview.com These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, leading to high success rates in resolving enantiomers. researchgate.net Screening a small set of these columns with different organic modifiers is a standard approach to method development. Studies show that screening with SFC can successfully resolve over 90% of diverse racemic compounds.

The following table outlines a typical set of screening conditions for the chiral separation of primary amines using SFC.

Table 2: Typical SFC Screening Conditions for Chiral Primary Amines

| Parameter | Typical Value/Condition |

|---|---|

| Columns (Screened in parallel) | Polysaccharide-based CSPs (e.g., Chiralpak AD-H, OD-H, AS-H; Chiralcel OJ-H). |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol, or 2-Propanol). chromatographyonline.com |

| Additives | 0.1-0.3% acid/base combination (e.g., Trifluoroacetic Acid/Triethylamine) in the co-solvent. chromatographyonline.com |

| Flow Rate | 3-4 mL/min. chromatographyonline.com |

| Back Pressure | 100-150 bar. chromatographyonline.com |

| Temperature | 35-40 °C. |

| Detection | UV or Photodiode Array (PDA) Detector. |

Spectroscopic Analysis of this compound Conformation and Isomerism

While chromatographic techniques can separate and quantify enantiomers, spectroscopic methods are required to determine the absolute configuration (the specific (R) or (S) arrangement in 3D space) and to analyze the molecule's preferred conformation in solution.

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the compound's structural integrity—the connectivity of atoms and the presence of functional groups. For instance, ¹H NMR would confirm the presence and environment of the ethyl group and the protons on the chroman ring system. researchgate.net However, these conventional methods cannot distinguish between enantiomers.

To determine the absolute stereochemistry and conformation of this compound, Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique. nih.govresearchgate.net VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule. acs.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, providing an unambiguous fingerprint of their stereochemistry. acs.org

The definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with theoretical spectra generated using quantum chemical calculations, typically Density Functional Theory (DFT). researchgate.net The process involves calculating the theoretical VCD spectra for both the (R) and (S) enantiomers. The absolute configuration of the synthesized sample is assigned by identifying which of the calculated spectra matches the experimental one. ugent.be This combined experimental and computational approach is a state-of-the-art method for the structural elucidation of chiral molecules in their natural solution state. researchgate.net The analysis also provides insight into the molecule's low-energy conformations, as the calculated spectrum is a population-weighted average of the spectra of all significant conformers. nih.gov

Table 3: Methodology for Absolute Configuration Determination using VCD

| Step | Description |

|---|---|

| 1. Experimental Measurement | The VCD and IR spectra of the enantiomerically enriched sample (e.g., this compound) are recorded in a suitable solvent. researchgate.net |

| 2. Conformational Search | Computational methods are used to identify all possible stable conformations of the molecule. nih.gov |

| 3. Quantum Chemical Calculation | For each stable conformer, the IR and VCD spectra are calculated for both the (R) and (S) configurations using Density Functional Theory (DFT). researchgate.net |

| 4. Spectral Averaging | The calculated spectra of the individual conformers are averaged based on their predicted relative Boltzmann populations to generate the final theoretical spectra for the (R) and (S) enantiomers. nih.gov |

| 5. Comparison and Assignment | The experimental VCD spectrum is visually and statistically compared with the calculated spectra for the (R) and (S) enantiomers. A strong correlation confirms the absolute configuration of the sample. ugent.be |

Molecular Recognition and Ligand Interaction Studies of R 6 Ethylchroman 4 Amine

In Vitro Ligand Binding Assays with Recombinant Target Proteins

Detailed in vitro ligand binding data, which are crucial for characterizing the affinity and selectivity of a compound for its molecular targets, are not publicly documented for (R)-6-Ethylchroman-4-amine.

Radioligand Binding and Fluorescence Polarization Studies

Radioligand binding assays are a standard method to determine the binding affinity (Kd) of a ligand for a receptor. Similarly, fluorescence polarization (FP) assays provide a high-throughput method to study molecular interactions. A comprehensive search did not yield any specific Kd or IC50 values from radioligand binding or FP studies for this compound against any specific recombinant target proteins.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data such as association (ka) and dissociation (kd) rates. There are no published SPR studies detailing the binding kinetics of this compound with any specific protein targets.

Enzyme Inhibition and Activation Profiling by this compound

The potential of this compound to act as an enzyme inhibitor or activator has not been extensively reported in the scientific literature.

Mechanism-Based Enzyme Inhibition Studies

Mechanism-based inhibition is a critical aspect of drug development, indicating that a compound is converted by the target enzyme into a reactive species that then irreversibly inhibits the enzyme. No studies describing this compound as a mechanism-based inhibitor for any specific enzyme were identified.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor function. While the chroman scaffold has been explored for developing allosteric modulators of various receptors, there is no specific data indicating that this compound functions as an allosteric modulator of any G-protein coupled receptors (GPCRs) or other targets. The functional activity of related amine compounds can be highly dependent on their stereochemistry, with different enantiomers exhibiting distinct pharmacological profiles. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. While SAR studies have been conducted on related chroman-4-one and chromone (B188151) derivatives, focusing on substitutions at various positions of the chroman ring to improve activity against targets like sirtuin 2 (SIRT2), this research does not specifically include this compound or its close derivatives. acs.org These studies have highlighted the importance of substituents on the chroman ring for biological activity. For instance, in a series of chroman-4-one inhibitors of SIRT2, the presence and electronic nature of substituents at the 6-position were found to be significant for inhibitory potency. acs.org However, without direct experimental data on this compound and its analogs, a specific SAR table cannot be constructed.

The amine functionality in molecules like this compound suggests potential interactions with a variety of biological targets, including trace amine-associated receptors (TAARs), which are a family of GPCRs that bind endogenous amines. nih.govnih.govuniprot.org However, no specific studies confirming this compound as a ligand for any TAAR subtype are available.

Positional Scanning and Substituent Effects on Molecular Interaction

The biological activity of chroman derivatives can be significantly modulated by the nature and position of substituents on the chroman ring. Structure-activity relationship (SAR) studies on related chroman-4-one and chroman-4-amine (B2768764) analogs have provided valuable insights into the chemical features that govern molecular interactions.

Research on substituted chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) has highlighted the importance of substituents at the 6- and 8-positions. nih.govacs.org Studies have shown that larger, electron-withdrawing groups in these positions are favorable for inhibitory activity. nih.govacs.org For instance, the absence of a substituent at the 6-position leads to a significant decrease in potency, indicating that this position is critical for interaction with the target enzyme. nih.govacs.org While an electron-donating methoxy (B1213986) group at the 6-position was found to decrease inhibitory activity, an electron-withdrawing nitro group at the same position did not cause a significant change in activity compared to a chloro-substituent. acs.org This suggests that both steric and electronic factors at the 6-position play a role in molecular recognition. acs.org

In the context of chroman-4-amine derivatives evaluated for their inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases, the substitution pattern on the aromatic ring was also found to be a key determinant of activity. core.ac.uk For example, a methoxy group at the 8-position of gem-dimethylchroman-4-amine resulted in the highest inhibitory activity, whereas an unsubstituted analog and a 6-methyl substituted version showed moderate activity. core.ac.uk These findings underscore the sensitivity of the binding pocket to the electronic and steric properties of the substituents on the chroman core. While these studies were not performed on this compound itself, they provide a strong rationale for the importance of the ethyl group at the 6-position in defining its interaction profile with biological targets. The ethyl group, being an electron-donating and moderately bulky substituent, would be expected to influence the binding affinity and selectivity of the parent molecule.

Table 1: Effect of Substituents on the Biological Activity of Chroman Derivatives

| Compound Class | Position of Substitution | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| Chroman-4-ones | 6 | Unsubstituted | Decreased inhibitory potency | nih.govacs.org |

| Chroman-4-ones | 6 | Methoxy (electron-donating) | Decreased inhibitory activity | acs.org |

| Chroman-4-ones | 6 | Nitro (electron-withdrawing) | No significant change in activity | acs.org |

| Chroman-4-ones | 2 | Phenyl | Decreased inhibition | nih.gov |

| gem-Dimethylchroman-4-amines | 8 | Methoxy | Highest inhibitory activity | core.ac.uk |

| gem-Dimethylchroman-4-amines | 6 | Methyl | Moderate inhibitory activity | core.ac.uk |

Stereospecificity of Interactions with Biological Macromolecules

The chirality of drug molecules is a critical factor in their interaction with biological systems, which are themselves chiral. The (R)-enantiomer of 6-Ethylchroman-4-amine (B12115243) has a specific three-dimensional arrangement of its atoms, which dictates how it fits into the binding sites of proteins and other biological macromolecules.

The synthesis of specific enantiomers of chroman-4-amines has been a focus of research to develop compounds with improved potency and selectivity. researchgate.net For instance, (R)-chroman-4-amine derivatives have been synthesized and identified as effective agents against hypotension and inflammatory pain through the inhibition of the human bradykinin (B550075) B1 receptor. researchgate.net This highlights the stereospecific nature of the interaction between the chiral chroman-4-amine scaffold and its biological target.

While direct studies on the stereospecific interactions of this compound are not widely available, research on analogous chiral chroman derivatives provides strong evidence for the importance of stereochemistry in their biological activity. For example, the (R)-enantiomer of 8-(Trifluoromethyl)chroman-4-amine has been noted for its potential for stereospecific interactions with proteins like HER2/neu. vulcanchem.com This further supports the principle that the specific spatial arrangement of this compound is a key determinant of its molecular recognition by biological macromolecules.

Table 2: Chiral Chroman Derivatives and Their Stereospecific Interactions

| Compound | Chirality | Biological Target/Activity | Significance of Stereochemistry | Reference |

|---|---|---|---|---|

| (R)-Chroman-4-amine salts | (R) | Human Bradykinin B1 Receptor Antagonist | Effective against hypotension and inflammatory pain | researchgate.net |

| (S)-Chroman-4-amine | (S) | Butyrylcholinesterase Inhibition | The amine group and chroman ring interact with the enzyme's active site | |

| (R)-8-(Trifluoromethyl)chroman-4-amine | (R) | HER2/neu | Potential for stereospecific protein interactions | vulcanchem.com |

Cellular Uptake and Distribution Mechanisms (at a mechanistic/molecular level, excluding in vivo pharmacology)

The ability of a compound to cross cell membranes and reach its intracellular target is fundamental to its biological activity. The cellular uptake of molecules like this compound is governed by its physicochemical properties and its interaction with the components of the cell membrane.

Generally, small molecules can enter cells through passive diffusion, facilitated diffusion, or active transport. nih.gov The lipophilicity of a compound, often estimated by its LogP value, is a key factor in its ability to passively diffuse across the lipid bilayer of the cell membrane. The chroman structure contributes to the lipophilic character of the molecule.

Research on chroman derivatives suggests they can influence cellular uptake mechanisms, which may enhance their bioavailability. smolecule.com The amine group of this compound is likely to be protonated at physiological pH, which would increase its water solubility but could hinder passive diffusion across the nonpolar cell membrane. However, this positive charge could also facilitate interactions with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins, potentially triggering uptake via endocytic pathways.

Studies on other amine-containing compounds have shown that they can be taken up by cells through various mechanisms, including thiol-mediated uptake, which involves the formation of transient disulfide bonds with proteins on the cell surface. researchgate.net While this specific mechanism has been detailed for 1,2-dithiolane-containing compounds, it highlights the diverse strategies cells employ for the internalization of small molecules.

Given the limited specific research on the cellular uptake of this compound, it is likely that a combination of passive diffusion and carrier-mediated or endocytic pathways contributes to its entry into cells. The balance between its lipophilic chroman core and the hydrophilic protonated amine will be a critical determinant of the predominant uptake mechanism.

Computational Chemistry and Molecular Modeling of R 6 Ethylchroman 4 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to modern chemistry, providing a window into the electronic behavior that dictates molecular properties. nih.gov Density Functional Theory (DFT), a robust method for investigating electronic structures, is particularly well-suited for this purpose. nih.govaps.org

Density Functional Theory (DFT) Studies on Ground and Transition States

Beyond the stable ground state, DFT can also be used to map out reaction pathways by calculating the structures and energies of transition states. The energy difference between the ground state and a transition state, known as the activation energy, is a critical parameter for predicting the kinetic feasibility of a chemical reaction involving the amine or chroman portions of the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of (R)-6-Ethylchroman-4-amine

Disclaimer: The following data is hypothetical, generated for illustrative purposes based on typical results for analogous molecules from DFT calculations.

| Property | Value | Unit |

| Total Energy | -652.456 | Hartrees |

| HOMO Energy | -6.1 | eV |

| LUMO Energy | 1.4 | eV |

| HOMO-LUMO Gap | 7.5 | eV |

| Dipole Moment | 1.8 | Debye |

The Highest Occupied Molecular Orbital (HOMO) energy is indicative of a molecule's potential to act as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its capacity as an electron acceptor. ekb.eg The magnitude of the HOMO-LUMO gap is a well-established indicator of a molecule's chemical stability and reactivity. ekb.eg

Aromaticity and Electronic Delocalization within the Chroman Ring System

The structure of this compound incorporates a benzene (B151609) ring, which is characterized by its aromaticity. Aromatic systems, as defined by Hückel's rule, contain a planar ring with a continuous cycle of 4n+2 delocalized π-electrons, a feature that imparts significant thermodynamic stability. abo.fi In the chroman moiety, the π-electrons of the benzene ring are delocalized across the six carbon atoms. rjptonline.org

The adjacent dihydropyran ring is saturated and therefore not aromatic. However, the lone pair electrons on the ether oxygen atom can participate in resonance with the π-system of the benzene ring. This interaction, a form of p-π conjugation, influences the electron density of the aromatic ring and can be quantified using computational methods. researchgate.net Techniques such as the calculation of Nucleus-Independent Chemical Shift (NICS) or the analysis of π-electron delocalization patterns in related chromone (B188151) systems confirm this electronic interplay. researchgate.netnih.govrsc.org

Conformational Analysis and Energy Landscape Exploration of this compound

The three-dimensional structure of this compound is not rigid. The non-planar dihydropyran ring can adopt several low-energy shapes, most commonly a half-chair or a sofa conformation. nih.gov For each of these ring puckers, the amine substituent at the C4 position can orient itself in either an axial or an equatorial position relative to the ring. These different spatial arrangements, or conformers, possess distinct energies due to varying levels of steric strain and electronic interactions.

Computational conformational analysis systematically explores these possibilities to map the molecule's energy landscape. This process typically involves an initial scan using computationally inexpensive molecular mechanics, followed by high-accuracy geometry optimization and energy calculation of the most stable conformers using DFT. nih.gov The result is a detailed understanding of the molecule's preferred shapes and the energy barriers that separate them.

Table 2: Illustrative Relative Energies of this compound Conformers

Disclaimer: This table presents hypothetical energy values to illustrate the expected outcome of a conformational analysis. Energies are relative to the most stable conformer.

| Conformer (Amine Position) | Dihydropyran Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

| Equatorial | Half-Chair | 0.00 | 89.5 |

| Axial | Half-Chair | 1.50 | 8.1 |

| Equatorial | Sofa | 2.10 | 2.3 |

| Axial | Sofa | 3.90 | 0.1 |

This analysis typically reveals that the conformer with the bulky substituent in the equatorial position is significantly more stable and thus more populated at equilibrium, as this arrangement minimizes unfavorable steric clashes.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a powerful computational simulation that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. mdpi.com It is a cornerstone of rational drug design, providing critical insights into the molecular basis of biological activity. nih.gov

Ligand-Protein Interaction Profiling

The molecular docking process begins with the three-dimensional structures of the ligand, this compound, and a target protein. A docking program then systematically explores various orientations and conformations of the ligand within the protein's binding site, evaluating each potential pose with a scoring function that estimates the binding free energy. nih.gov

The outcome is a ranked list of binding poses. Detailed examination of the top-ranked pose reveals a profile of the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking. rsc.orgnottingham.ac.uk

Table 3: Hypothetical Ligand-Protein Interaction Profile for this compound

Disclaimer: The following is a hypothetical set of interactions between this compound and a representative enzyme active site to illustrate docking results.

| Ligand Moiety | Protein Residue | Interaction Type | Approximate Distance (Å) |

| Amine Group (-NH₂) | ASP 189 | Hydrogen Bond / Salt Bridge | 3.1 |

| Chroman Oxygen | SER 195 | Hydrogen Bond (Acceptor) | 3.3 |

| Benzene Ring | TRP 215 | T-shaped π-π Stacking | 4.5 |

| Ethyl Group | VAL 216, ILE 99 | Hydrophobic Interaction | 3.9 - 4.6 |

Active Site Mapping and Binding Mode Elucidation

The active site of an enzyme is a specialized pocket or groove where substrates bind and chemical reactions are catalyzed. wikipedia.org By analyzing the predicted binding pose of this compound, one can perform an "active site mapping," identifying key regions within the binding pocket that are crucial for recognition. hzdr.de

For example, a predicted hydrogen bond between the ligand's amine group and an aspartic acid residue in the protein highlights a critical recognition point. uniprot.org Similarly, the seating of the ethyl group in a pocket lined with non-polar amino acids like valine and isoleucine defines a key hydrophobic region. wikipedia.org Elucidating this specific binding mode—the precise orientation and network of interactions—is essential for understanding structure-activity relationships (SAR) and for rationally designing new molecules with enhanced affinity or selectivity. diva-portal.org

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov

Solvation Environment: To understand the behavior of this compound in a biological medium, MD simulations are first performed in an aqueous environment. The molecule is placed in a simulation box filled with water models (e.g., TIP3P) to mimic physiological conditions. nih.gov During the simulation, which typically runs for nanoseconds to microseconds, key parameters are monitored. The Root-Mean-Square Deviation (RMSD) of the molecule's atoms provides insight into its structural stability over time. espublisher.com A stable RMSD suggests that the molecule has reached an equilibrium conformation. rsc.org The Radius of Gyration (Rg) is another critical parameter, indicating the compactness of the molecule. nih.govespublisher.com Analysis of hydrogen bonds between the amine group of this compound and surrounding water molecules can reveal important information about its solubility and interaction patterns.

Protein Environments: MD simulations are crucial for studying the interaction between a ligand like this compound and its potential protein targets. espublisher.com After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex is initiated. These simulations can validate the stability of the binding pose; a ligand that remains within the binding pocket with minimal fluctuation is considered to have a stable interaction. rsc.org

Studies on related chromone and chroman derivatives in complex with various enzymes, such as acetylcholinesterase (AChE) and kinesin Eg5, have demonstrated the utility of this approach. espublisher.comnih.gov For instance, simulations can reveal key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand. espublisher.com The trajectories from these simulations are analyzed to calculate the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which provides a more accurate estimation of binding affinity than docking scores alone. nih.gov Such analyses can elucidate the mechanism of inhibition and guide the design of more potent derivatives. espublisher.com

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. nih.govmdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Simulation Time | 100-300 ns | Duration of the simulation to observe molecular motions. espublisher.comnih.gov |

| Analysis Metrics | RMSD, Rg, Hydrogen Bonds | To assess stability, compactness, and specific interactions. nih.govrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman-4-amine (B2768764) Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery process. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of chroman-4-amine analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govfrontiersin.org

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). frontiersin.org

Validation: The model's statistical significance and predictive ability are rigorously assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set (R²pred). nih.govfrontiersin.org

QSAR studies on related chroman-4-one and chromone derivatives have successfully identified key structural features for various biological activities, including antifungal and anti-Alzheimer's properties. nih.govacs.org For example, a 3D-QSAR study on liquiritigenin (B1674857) derivatives (a type of chroman) as Butyrylcholinesterase inhibitors revealed that hydrogen bond acceptor moieties at specific positions on the chroman scaffold were favorable for improving biological activity. nih.gov Similarly, a QSAR model for chroman-4-amine analogs could identify the optimal size and electronic properties of substituents on the chroman ring and the amine group to enhance a desired activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Constitutional | Molecular Weight | May relate to the size constraints of a binding pocket. |

| Topological | T_2_Cl_6 | Encodes information about fragment counts and topology. frontiersin.org |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with a target. frontiersin.org |

| Thermodynamic | LogP | Describes the hydrophobicity of the molecule, affecting cell permeability and binding. researchgate.net |

| 3D (CoMFA/CoMSIA) | Steric/Electrostatic Fields | Maps regions where bulky groups or specific charges would enhance or decrease activity. nih.govacs.org |

Virtual Screening and De Novo Design of this compound Derivatives

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. srce.hr Starting with the this compound scaffold, a virtual screening campaign can be launched to discover novel derivatives with improved properties.

The workflow typically involves:

Library Preparation: Large databases of commercially available or virtual compounds (e.g., ChEMBL, ZINC) are prepared for screening. nih.gov

Target-Based Screening: If the 3D structure of the biological target is known, structure-based virtual screening is employed. This involves docking each molecule from the library into the binding site of the target. srce.hr Docking programs score the poses based on binding affinity, and top-scoring compounds are selected as "hits." rsc.org

Ligand-Based Screening: If the target structure is unknown, a pharmacophore model can be built based on the structure of this compound and other known active analogs. nih.gov This model, which defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers), is then used to filter the compound libraries. nih.gov

Studies on chromone derivatives have successfully used pharmacophore-based screening to identify potent new inhibitors of acetylcholinesterase for potential Alzheimer's disease treatment. nih.gov

De Novo Design: De novo design goes a step further than screening existing compounds; it involves the computational creation of entirely new molecules. nih.govrsc.org Using the this compound core as a starting point or a fragment, de novo design algorithms can "grow" new molecules within the constraints of a protein's binding pocket. These algorithms piece together small molecular fragments or add functional groups in a way that optimizes interactions with the target, aiming to design novel ligands with high affinity and specificity. bakerlab.org This approach allows for the exploration of novel chemical space beyond what is available in existing compound libraries. bakerlab.org

Analytical Characterization Techniques for R 6 Ethylchroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary NMR techniques used for the structural analysis of (R)-6-Ethylchroman-4-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the chroman ring system, and the protons of the ethyl and amine groups. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, aromatic protons typically resonate at lower fields (higher ppm values) compared to aliphatic protons due to the deshielding effect of the benzene (B151609) ring. pdx.edudocbrown.infolibretexts.org The ethyl group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the chroman ring would display more complex splitting patterns due to their specific spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in a different chemical environment gives a distinct signal. The spectrum of this compound would show separate peaks for the two carbons of the ethyl group, the carbons of the chroman core, and the aromatic carbons. The chemical shifts of the carbon atoms provide insights into their hybridization and bonding. For example, the sp²-hybridized aromatic and carbonyl carbons resonate at lower fields than the sp³-hybridized carbons of the chroman ring and the ethyl group. googleapis.com

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton Type | Approximate Chemical Shift (δ, ppm) | | Aromatic Protons | 6.5 - 7.5 | | CH-NH₂ (C4) | ~4.0 | | O-CH₂ (C2) | ~4.2 | | CH₂ (C3) | ~2.0 | | NH₂ | 1.5 - 3.0 (broad) | | Ar-CH₂-CH₃ | ~2.6 (quartet) | | Ar-CH₂-CH₃ | ~1.2 (triplet) |

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Type | Approximate Chemical Shift (δ, ppm) | | Aromatic Carbons | 115 - 155 | | C4 (CH-NH₂) | ~50 | | C2 (O-CH₂) | ~65 | | C3 (CH₂) | ~30 | | Ar-CH₂ | ~28 | | -CH₃ | ~15 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structure and stereochemistry, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the methyl and methylene protons of the ethyl group, and among the protons of the chroman ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals in the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton, for instance, by showing correlations between the aromatic protons and the carbons of the chroman ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly important for determining the relative stereochemistry of the molecule, such as the orientation of the amine group at the C4 position relative to other protons on the chroman ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass of the parent ion, which allows for the determination of the elemental formula of this compound. rsc.org This is a critical step in confirming the identity of the compound. The presence of a single nitrogen atom results in an odd nominal molecular weight, a principle known as the Nitrogen Rule. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. researchgate.netacdlabs.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, a primary amine, a common fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This would lead to the loss of a hydrogen radical or other fragments from the chroman ring, providing valuable information for confirming the connectivity of the atoms. miamioh.edulibretexts.org

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Analysis | Expected Result | | Molecular Formula | C₁₁H₁₅NO | | Molecular Weight (Nominal) | 177 | | Exact Mass (HRMS) | 177.1154 | | Key Fragmentation Pathways | α-cleavage at C4, loss of ethyl group, retro-Diels-Alder of the chroman ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. aps.org

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its bonds. Primary amines like this compound typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgmsu.eduorgchemboulder.com Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage in the chroman ring. orgchemboulder.compressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. ias.ac.in While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.netresearchgate.net For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum.

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | | Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | | Amine (N-H) | Bending | 1580 - 1650 | | Aromatic C-H | Stretch | 3000 - 3100 | | Aliphatic C-H | Stretch | 2850 - 3000 | | Aromatic C=C | Stretch | 1450 - 1600 | | Ether (C-O) | Stretch | 1200 - 1260 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This data is then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The molecular formula can subsequently be determined if the molecular weight is known.

The molecular formula for this compound is established as C₁₁H₁₅NO. bldpharm.comvulcanchem.com Based on this, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results from elemental analysis are compared to confirm the identity and purity of a synthesized batch.

The process of determining the empirical formula from experimental data involves several steps. First, the mass percentages of each element are determined. These percentages are then converted to moles by dividing by the respective atomic masses of the elements. The resulting molar ratios are then normalized by dividing by the smallest molar amount to obtain the simplest whole-number ratio, which represents the empirical formula. bldpharm.comcore.ac.uk

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass % (for C₁₁H₁₅NO) | Typical Experimental Result (%) | Allowable Deviation (%) |

| Carbon (C) | 74.54 | 74.49 | ± 0.4 |

| Hydrogen (H) | 8.53 | 8.58 | ± 0.4 |

| Nitrogen (N) | 7.90 | 7.85 | ± 0.4 |

| Oxygen (O) | 9.03 | By difference | - |

Note: The experimental values presented are hypothetical and for illustrative purposes. In practice, the oxygen content is often determined by difference.

The close correlation between the theoretical and experimental values in the table above would confirm the empirical formula of the synthesized compound as C₁₁H₁₅NO.

Purity Profiling and Impurity Identification in Synthetic Batches of this compound

Purity profiling is a critical aspect of the analytical characterization of this compound, aimed at identifying and quantifying any impurities present in a synthetic batch. These impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Given the chiral nature of the compound, the enantiomeric purity is of particular importance.

A common synthetic route to this compound involves the reduction of 6-ethylchroman-4-one (B2798518) to form the corresponding amine. libretexts.org This process can lead to several potential impurities.

Potential Impurities in Synthetic Batches of this compound:

Unreacted Starting Material: 6-Ethylchroman-4-one may be present if the reduction reaction does not go to completion.

The Opposite Enantiomer: The presence of the (S)-6-Ethylchroman-4-amine enantiomer is a critical purity parameter. Enantiomeric purity is often expressed as enantiomeric excess (e.e.).

Diastereomeric Impurities: If the synthesis involves chiral reagents or catalysts, diastereomeric impurities could be formed.

Related Substances: Byproducts from side reactions during the synthesis can also be present. For example, over-reduction or incomplete cyclization during the formation of the chroman ring system.

A variety of analytical techniques are employed for purity profiling, with High-Performance Liquid Chromatography (HPLC) being a primary method, particularly for determining enantiomeric purity using chiral stationary phases. scas.co.jpyakhak.orgresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation of unknown impurities. bldpharm.com

Table 2: Impurity Profile of a Representative Batch of this compound

| Impurity Name | Potential Source | Typical Limit of Quantification (LOQ) | Representative Level Detected |

| 6-Ethylchroman-4-one | Unreacted starting material | ≤ 0.1% | 0.05% |

| (S)-6-Ethylchroman-4-amine | Incomplete enantioselectivity | ≤ 0.1% | < 0.1% |

| Other related substances | Synthetic byproducts | ≤ 0.1% | Not Detected |

The data in the table illustrates a hypothetical impurity profile for a high-purity batch of this compound. The development of sensitive and specific analytical methods is crucial for ensuring that the levels of these impurities are controlled within acceptable limits.

Application of R 6 Ethylchroman 4 Amine As a Chiral Building Block

Utilization in Asymmetric Organic Synthesis

Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral product, is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. Chiral amines are pivotal in this field, serving as catalysts, ligands, or auxiliaries to induce stereoselectivity. The structure of (R)-6-Ethylchroman-4-amine, with its defined stereochemistry and functional handles, makes it a valuable tool for synthetic chemists.

As a Chiral Ligand in Transition Metal Catalysis

The amine functionality of this compound can be readily derivatized to create novel chiral ligands for transition metal-catalyzed reactions. nih.govoup.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenation, C-C bond formation, and various coupling reactions. nih.gov

While direct catalytic applications of ligands derived specifically from this compound are not extensively documented in dedicated studies, the broader class of chiral chromane-based ligands has shown significant promise. For instance, chiral ligands derived from similar amino alcohols have been successfully employed in enantioselective additions of organozinc reagents to aldehydes. researchgate.net The rigid bicyclic structure of the chromane (B1220400) backbone is advantageous, as it can reduce conformational flexibility in the transition state, leading to higher enantioselectivity. oup.com

Table 1: Potential Applications of this compound Derived Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal Catalyst | Potential Ligand Type | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Iridium | Phosphine-amine, Diamine | Enantioselective reduction of ketones and imines |

| Asymmetric C-C Coupling | Palladium, Copper | N,N-ligands, P,N-ligands | Stereoselective formation of C-C bonds |

| Asymmetric Allylic Alkylation | Palladium | Phosphinooxazoline derivatives | Enantioselective formation of allylic C-C bonds |

The synthesis of such ligands would typically involve the reaction of the primary amine of this compound with appropriate phosphorus- or nitrogen-containing electrophiles to generate bidentate or tridentate ligands. The ethyl group at the 6-position can also influence the electronic and steric properties of the resulting catalyst, potentially fine-tuning its reactivity and selectivity.

As a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.govthieme-connect.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The this compound can be envisioned to function as a chiral auxiliary in various diastereoselective transformations.

For example, it can be condensed with a carboxylic acid to form a chiral amide. The resulting amide can then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions, where the chiral chromane moiety directs the approach of the electrophile to one face of the enolate. nih.gov The stereochemical bias is induced by the steric hindrance of the chromane ring system. rsc.org

Table 2: Hypothetical Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Expected Diastereomeric Ratio (d.r.) |

| Enolate Alkylation | Chiral amide from this compound and a carboxylic acid | LDA, Alkyl halide | High d.r. due to steric shielding |

| Aldol Addition | Chiral imine from this compound and an aldehyde | Lewis acid, Silyl enol ether | High d.r. controlled by the chromane scaffold |

| Michael Addition | Chiral enamine from this compound and a ketone | α,β-Unsaturated ester | High d.r. favoring one diastereomer |

The efficiency of such a chiral auxiliary would depend on the rigidity of the system and the ability to effectively block one of the prochiral faces of the reactive intermediate. rsc.org The synthesis of chiral β-amino esters and subsequent transformation into chiral chroman-4-amines has been demonstrated, highlighting the utility of the chromane scaffold in stereocontrolled synthesis. acs.org

Scaffold for the Synthesis of Complex Molecules

The chromane ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgacs.orgacs.orgmdpi.com This means that this structural motif is found in a wide range of biologically active compounds, suggesting that it provides a favorable framework for interaction with various biological targets. acs.org this compound, with its inherent chirality and functional group, serves as an excellent starting point for the synthesis of complex and biologically relevant molecules.

Incorporation into Natural Product Analogues

Many natural products containing the chromane core exhibit significant biological activities. chinesechemsoc.org The synthesis of analogues of these natural products is a common strategy in drug discovery to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net this compound can be used as a key building block to introduce the chiral chromane moiety into these analogues.

For example, chromane derivatives have been investigated as mimics of the β-turn in peptides, such as somatostatin. gu.se The rigid chromane scaffold can pre-organize the appended pharmacophoric groups in a conformation that mimics the bioactive conformation of the natural peptide. The synthesis of such analogues often involves the derivatization of the amino group and other positions on the chromane ring. gu.se

Design and Synthesis of Privileged Scaffolds

The concept of privileged scaffolds is central to the design of compound libraries for drug discovery. sioc-journal.cn By starting with a core structure that is known to bind to multiple receptors, chemists can generate a library of diverse compounds with a higher probability of finding new bioactive molecules. The chromane scaffold is a well-established privileged structure. rsc.orgacs.orgacs.orgmdpi.com

The synthesis of libraries based on the this compound scaffold would involve the diversification of the molecule at various positions. The amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. Further functionalization of the aromatic ring is also possible, allowing for the creation of a three-dimensional and chemically diverse set of molecules for biological screening.

Role in the Development of Advanced Materials and Supramolecular Structures

The application of chiral molecules extends beyond biology and into the realm of materials science. Chiral building blocks can be used to construct advanced materials with unique optical, electronic, and mechanical properties. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful tool for the bottom-up assembly of such materials. nih.gov